molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

Katalognummer B600793
CAS-Nummer: 61903-30-8
Molekulargewicht: 277.09
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxycyclophosphamide is in the class of oxazaphosphorine compounds. It is the main, active metabolite of cyclophosphamide and of mafosfamide after they are partially metabolized by cytochrome P450 . It is a phosphorodiamide that consists of 2-amino-1,3,2-oxazaphosphinan-4-ol 2-oxide having two 2-chloroethyl groups attached to the exocyclic nitrogen .


Synthesis Analysis

Cyclophosphamide’s metabolites, namely 4-hydroxycyclophosphamide and acrolein, are the main cause of toxicity. 4-Hydroxycyclophosphamide can cross cellular membranes and be transformed into acrolein and phosphoramide mustard, assuming a double harmful effect .


Molecular Structure Analysis

The molecular formula of 4-Hydroxycyclophosphamide is C7H15Cl2N2O3P. Its average mass is 277.085 Da and its monoisotopic mass is 276.019745 Da .


Chemical Reactions Analysis

4-Hydroxycyclophosphamide is partially tautomerized into aldophosphamide, which easily enters live cells. It is then partially detoxified into inactive carboxycyclophosphamide by the enzyme ALDH, but partially is hydrolyzed by another cell’s enzyme phosphatase to the two directly cytotoxic metabolites - phosphoramide mustard and acrolein .


Physical And Chemical Properties Analysis

4-Hydroxycyclophosphamide has a molar mass of 277.08 g·mol −1 . More detailed physical and chemical properties might require specific experimental measurements or computations which are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics in Patients with Glomerulonephritis : 4-Hydroxycyclophosphamide's pharmacokinetics were examined in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. The study found that clinical and pharmacogenetic covariates alter the disposition of cyclophosphamide and 4-Hydroxycyclophosphamide, which could impact clinical efficacy (Joy et al., 2012).

  • Analysis in Human Blood : A method was developed to analyze 4-Hydroxycyclophosphamide in human blood, providing a sensitive, selective, reproducible, and accurate assay for monitoring infusion pharmacokinetics in clinical trials (Wright et al., 1995).

  • Enhancing Apoptotic Cell Death : In murine vascular endothelial cells, 4-Hydroxycyclophosphamide enhanced TNF-alpha-induced apoptotic cell death, suggesting its potential use in limiting inflammatory processes (Ohtani et al., 2006).

  • Influence on Human Lymphocyte Immunoglobulin Biosynthesis : 4-Hydroxycyclophosphamide was shown to inhibit T cell-dependent and direct B cell humoral responses in human lymphocytes, indicating its immunomodulating effects (Górski et al., 1983).

  • Pharmacokinetics and Enzyme Influence : A study on the effects of polymorphisms of drug metabolizing enzymes on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide highlighted the impact of genetic variations on drug efficacy and toxicity (Ekhart et al., 2008).

  • Metabolism in Rat Hepatocytes : Research on cyclophosphamide metabolism in isolated rat hepatocytes showed that 4-Hydroxycyclophosphamide is a major product of primary oxidative metabolism, providing insights into its metabolic pathways (Bates et al., 1981).

  • Activation Mechanism : A study detailed the mechanism of activation of 4-Hydroxycyclophosphamide, contributing to the understanding of how it is converted to cytotoxic metabolites (Borch & Millard, 1987).

  • Pharmacokinetics/Pharmacodynamics in Cancer Patients : The effects of genetic polymorphisms on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide, as well as their impact on pharmacodynamics in cancer patients, were evaluated, demonstrating significant interindividual differences (Nakajima et al., 2007).

Safety And Hazards

When handling 4-Hydroxycyclophosphamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future studies could focus on shedding light on the cardiotoxic mechanisms of cyclophosphamide and its main biotransformation products, through classic and metabolomics studies . Additionally, the development of new generation of Oxazaphosphorine Cytostatics could be a potential future direction .

Eigenschaften

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANONBLIHMVXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960669
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclophosphamide

CAS RN

40277-05-2
Record name 4-Hydroxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40277-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40277-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxycyclophosphamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
3,270
Citations
RF Borch, JA Millard - Journal of medicinal chemistry, 1987 - ACS Publications
4-Hydroxycyclophosphamide (2/3) of unknown stereochemistry is the initial metabolite formed after administration of cyclophosphamide (1). Ultimate conversion to the cytotoxic …
Number of citations: 70 pubs.acs.org
MS Joy, M La, J Wang, AS Bridges, Y Hu… - British journal of …, 2012 - Wiley Online Library
… targets for 4-hydroxycyclophosphamide. The primary objective of this study was to describe the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in patients …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
LW Anderson, TL Chen, OM Colvin, LB Grochow… - Clinical cancer research …, 1996 - AACR
Using a recently developed gas chromatography and mass spectrometry method to determine whole-blood cyclophosphamide (CP) and 4-hydroxycyclophosphamide/…
Number of citations: 68 aacrjournals.org
C Ekhart, A Gebretensae, H Rosing… - … of Chromatography B, 2007 - Elsevier
… of cyclophosphamide and 4-hydroxycyclophosphamide in … Because 4-hydroxycyclophosphamide is not stable in plasma… ng/mL for 4-hydroxycyclophosphamide. Accuracies as well as …
Number of citations: 58 www.sciencedirect.com
BF Hales - Cancer research, 1982 - AACR
… activation is hydroxylation to 4-hydroxycyclophosphamide; … to form the unstable intermediate, 4-hydroxycyclophosphamide … some of its active metabolites: 4-hydroxycyclophosphamide; …
Number of citations: 211 aacrjournals.org
TL Chen, MJ Kennedy, LW Anderson, SB Kiraly… - Drug metabolism and …, 1997 - ASPET
… between cyclophosphamide and 4-hydroxycyclophosphamide/… of 4-hydroxycyclophosphamide/aldophosphamide is formation limited; only the fractional 4-hydroxycyclophosphamide/…
Number of citations: 84 dmd.aspetjournals.org
JE Wright, O Tretyakov, LJ Ayash, A Elias… - Analytical …, 1995 - Elsevier
… is 4-hydroxycyclophosphamide. Previously reported methods for determining 4-hydroxycyclophosphamide … derivative was prepared from 4-hydroxycyclophosphamide and analyzed by …
Number of citations: 29 www.sciencedirect.com
NE Sladek, D Doeden, JF Powers, W Krivit - Cancer Treat Rep, 1984 - books.google.com
… for the metabolites 4-hydroxycyclophosphamide and phosphora… Apparent plasma half-life values for 4-hydroxycyclophosphamide … AUC values for 4-hydroxycyclophosphamide and …
Number of citations: 98 books.google.com
JE Low, RF Borch, NE Sladek - Cancer Research, 1982 - AACR
… However, the basis for the relatively favorable ther apeutic index of cyclophosphamide remains obscure; we and others believe that it resides with 4-hydroxycyclophosphamide and/or …
Number of citations: 85 aacrjournals.org
G Zon - Progress in Medicinal Chemistry, 1982 - Elsevier
… of cyclophosphamide’s selective action concerns ‘iminophosphamide’ (9, Figure 4 J ) , a putative metabolite that can arise from either dehydration of 4-hydroxycyclophosphamide or a …
Number of citations: 178 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.